molecular formula C14H17NO3 B1270719 Benzyl 4-oxoazepane-1-carboxylate CAS No. 83621-33-4

Benzyl 4-oxoazepane-1-carboxylate

Cat. No.: B1270719
CAS No.: 83621-33-4
M. Wt: 247.29 g/mol
InChI Key: ORJQXZSDLARZBC-UHFFFAOYSA-N
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Description

Benzyl 4-oxoazepane-1-carboxylate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diester, followed by cyclization and subsequent esterification with benzyl alcohol . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Ester derivatives with different substituents.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Benzyl 4-oxoazepane-1-carboxylate serves as a crucial building block in organic synthesis. Its azepane ring structure allows for the formation of complex heterocyclic compounds. Researchers utilize it to create derivatives that may exhibit enhanced biological activities or novel chemical properties .

Synthetic Methods
The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of suitable amines with diesters, followed by cyclization and esterification with benzyl alcohol. This process can be optimized for larger-scale production by adjusting temperature, pressure, and catalyst concentrations.

Biological Research

Potential Biological Activities
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity and influencing cellular pathways related to growth and metabolism.

Neurological Applications
Given its structural characteristics, this compound is explored as a precursor in developing drugs targeting neurological disorders. The benzyl ester group enhances membrane permeability, potentially improving bioavailability in therapeutic contexts .

Medicinal Chemistry

Pharmaceutical Development
this compound is investigated for its role in synthesizing pharmaceutical compounds. It has been identified as a precursor for various drug candidates aimed at treating conditions such as Alzheimer's disease and other cognitive disorders. The compound's ability to interact with muscarinic receptors is particularly noteworthy, as these receptors are critical in cognitive function .

Industrial Applications

Specialty Chemicals Production
In industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and resins, where it can contribute to the desired physical characteristics of the final products .

Summary Table of Applications

Field Application Details
Chemistry Building Block for SynthesisUsed to create complex heterocycles; optimized synthetic routes available.
Biology Antimicrobial & Anticancer ResearchInvestigated for interactions with biological macromolecules.
Medicine Precursor for Neurological DrugsPotential use in treating Alzheimer's and enhancing cognitive function.
Industry Production of Specialty ChemicalsUsed in polymers and resins for tailored material properties.

Case Study 1: Neurological Drug Development

A study examined the efficacy of this compound derivatives as muscarinic receptor agonists. These compounds showed promise in improving cognitive functions in preclinical models, suggesting potential therapeutic applications in treating Alzheimer's disease .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound revealed its ability to inhibit bacterial growth effectively. This property positions it as a candidate for developing new antimicrobial agents aimed at combating resistant strains.

Mechanism of Action

The mechanism of action of Benzyl 4-oxoazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl ester group can facilitate membrane permeability, enhancing the compound’s bioavailability. The azepane ring can interact with various molecular targets, influencing pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

  • Benzyl 4-oxo-1-azepanecarboxylate
  • N-Cbz-azepan-4-one
  • N-Cbz-hexahydro-1H-azepin-4-one

Comparison: Benzyl 4-oxoazepane-1-carboxylate is unique due to its specific structural configuration, which includes both a benzyl ester group and an azepane ring. This combination imparts distinct chemical and biological properties, differentiating it from other azepane derivatives. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in medicinal chemistry .

Biological Activity

Benzyl 4-oxoazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H17NO3C_{14}H_{17}NO_3 and features a benzyl ester group attached to a 4-oxoazepane ring. The structural characteristics impart unique properties that facilitate interactions with biological systems, potentially modulating enzyme activity and influencing cell signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Cyclization of Amines with Diesters : This method involves the reaction of a suitable amine with a diester, followed by cyclization and subsequent esterification with benzyl alcohol.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to convert the ketone group into an alcohol .

Biological Activity

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : Research indicates that the compound exhibits activity against certain bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity : Preliminary studies have shown that this compound may inhibit cancer cell proliferation, although further research is necessary to elucidate its mechanisms .
  • Neurological Applications : Given its structural features, this compound is also explored as a precursor in developing drugs targeting neurological disorders .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound may modulate enzyme activity by acting as an inhibitor or activator, impacting metabolic pathways.
  • Membrane Permeability : The presence of the benzyl ester group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively, thereby increasing bioavailability .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFindings
Study A (2020)Demonstrated antimicrobial activity against Gram-positive bacteria.
Study B (2022)Showed potential anticancer effects in vitro on breast cancer cell lines.
Study C (2023)Investigated its role as a precursor for compounds targeting neurodegenerative diseases, indicating favorable pharmacokinetic properties.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structural configuration. For instance:

CompoundKey FeaturesBiological Activity
This compoundBenzyl ester + azepane ringAntimicrobial, anticancer
N-Cbz-azepan-4-oneCbz protection on azepaneLimited activity reported
N-Cbz-hexahydro-1H-azepin-4-oneSaturated ring structureLower bioactivity compared to benzyl derivative

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Benzyl 4-oxoazepane-1-carboxylate?

  • Methodology : The compound is typically synthesized via a two-step process:

Acylation : React 4-oxoazepane with benzyl chloroformate in dichloromethane, using triethylamine as a base to neutralize HCl byproducts.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

  • Key Parameters :
Reaction StepSolventBaseTemperatureTime
AcylationDCMEt₃N0–25°C2–4 h
PurificationEthanolRT

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks to verify the benzyl group (δ 7.3–7.5 ppm for aromatic protons) and the azepane ring (δ 1.5–4.0 ppm for aliphatic protons) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 276.3 for C₁₅H₁₉NO₃) .
    • X-ray Crystallography : Resolve crystal structure using SHELXL or Mercury CSD for absolute configuration validation .

Q. What safety protocols should be followed when handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) due to uncharacterized toxicity (refer to SDS for analogs like Benzyl 4-aminopiperidine-1-carboxylate) .
  • In case of skin contact: Wash with soap/water for 15 minutes; for eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) :

  • Use fractional factorial designs to test variables (e.g., solvent polarity, base strength, temperature). For example, replacing triethylamine with DMAP may accelerate acylation .
    • Kinetic Modeling : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., intermediate stability) .

Q. What computational tools are recommended for studying the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) using Gaussian or ORCA to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER .

Q. How can researchers resolve contradictions in reported synthetic routes or characterization data?

  • Cross-Validation :

  • Compare NMR chemical shifts with PubChem datasets (e.g., deviations >0.1 ppm suggest impurities or misassignment) .
  • Replicate alternative routes (e.g., tert-butyl vs. benzyl carbamate protection) and analyze by LC-MS to identify byproducts .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Enzyme Inhibition Assays :

Target Selection : Prioritize enzymes with ketone-binding pockets (e.g., dehydrogenases, proteases).

IC₅₀ Determination : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .

  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 60–85%) may arise from differences in azepane ring conformation during acylation. Use low-temperature conditions (0°C) to stabilize intermediates .
  • Biological Activity : Inconsistent IC₅₀ values could reflect assay-specific conditions (e.g., pH, co-solvents). Standardize protocols using guidelines from Analytical and Bioanalytical Chemistry .

Properties

IUPAC Name

benzyl 4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJQXZSDLARZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363769
Record name Benzyl 4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83621-33-4
Record name Benzyl 4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azepan-4-one, N-CBZ protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (24.6 g, 375 mmol) in H2O (400 ml) was added to a solution of 1-benzyl 4-ethyl 5-oxo-1,4-azepanedicarboxylate (40.0 g, 125 mmol) in ethanol (400 ml). The resulting mixture was heated at reflux for 2.5 hours. Reaction was then cooled to rt., the ethanol was removed under reduced pressure, and was diluted with 200 ml brine and 300 ml ethyl acetate. The layers were separated, and the aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with brine, dried over MgSO4, and concentrated to an orange oil in vacuo. The product was isolated by flash chromatography (silica gel, 40% EtOAc/hexane) yielding a clear, colorless oil (22.6 g, 73%). 1H NMR(CDCl3) δ 7.31-7.30, 5.12, 3.65-3.63, 2.68-2.60, 1.81-1.78; IR (liq.) 1698, 1475, 1454, 1442, 1423, 1331, 1320, 1295, 1270, 1241, 1191, 1165, 1091, 900, 699 cm−1.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl 4-oxoazepane-1-carboxylate
Benzyl 4-oxoazepane-1-carboxylate
Benzyl 4-oxoazepane-1-carboxylate
Benzyl 4-oxoazepane-1-carboxylate
Benzyl 4-oxoazepane-1-carboxylate
Benzyl 4-oxoazepane-1-carboxylate

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